N-(3-ethoxypropyl)-3-iodobenzamide

Description

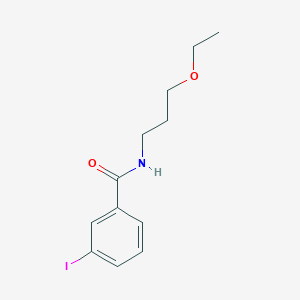

N-(3-Ethoxypropyl)-3-iodobenzamide is a benzamide derivative characterized by a 3-ethoxypropyl group attached to the nitrogen atom and an iodine substituent at the meta position of the benzamide aromatic ring.

Properties

IUPAC Name |

N-(3-ethoxypropyl)-3-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO2/c1-2-16-8-4-7-14-12(15)10-5-3-6-11(13)9-10/h3,5-6,9H,2,4,7-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUDPTDPSXIZNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with 3-ethoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-3-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

Substitution Reactions: Products include various substituted benzamides.

Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

Hydrolysis: Products include 3-iodobenzoic acid and 3-ethoxypropylamine.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving iodine-containing compounds.

Industry: It can be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-3-iodobenzamide depends on its specific application. In biological systems, the iodine atom may play a role in the compound’s interaction with molecular targets, such as enzymes or receptors. The ethoxypropyl group may influence the compound’s solubility and ability to cross biological membranes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Iodine Substituent: The 3-iodo group increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility. This contrasts with non-halogenated analogs like N-(3-hydroxypropyl)-indole-3-carboxamide (), where polar groups dominate .

- Ethoxypropyl vs. Hydroxypropyl : The ethoxy group in this compound provides moderate hydrophilicity compared to the more polar hydroxypropyl group in , balancing solubility and bioavailability .

Q & A

Q. What are the optimal synthetic routes for N-(3-ethoxypropyl)-3-iodobenzamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: Synthesis typically involves coupling 3-iodobenzoic acid derivatives with 3-ethoxypropylamine. Key steps include:

- Activation of the carboxylic acid : Use carbodiimides (e.g., EDC) or thionyl chloride to generate an acyl chloride intermediate.

- Amide bond formation : React with 3-ethoxypropylamine in anhydrous solvents (e.g., dichloromethane or DMF) under inert gas (N₂/Ar) to prevent side reactions .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity.

Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | SOCl₂, 60°C, 2h | 85 | 90% |

| Coupling | DMF, RT, 12h | 78 | 95% |

Q. How do spectroscopic techniques (NMR, FTIR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Look for signals at δ 1.2–1.4 ppm (triplet, -OCH₂CH₂CH₃), δ 3.4–3.6 ppm (quartet, -OCH₂), and aromatic protons (δ 7.2–8.1 ppm) .

- FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z ~345 (C₁₂H₁₄INO₂) .

Advanced Research Questions

Q. What is the mechanism of DNA damage induced by iodinated benzamide derivatives like this compound in targeted radiotherapy?

Methodological Answer: Iodine-125-labeled analogs (e.g., A3 in ) generate Auger electrons during decay, causing double-strand breaks (DSBs) when localized near DNA. Key steps:

Targeting : DNA-binding moieties (e.g., acridine) direct the compound to DNA.

Radiolysis : Auger electrons deposit energy within 1–10 nm, inducing 1–1.4 DSBs per decay .

Experimental Design :

- Use plasmid DNA assays to quantify DSBs via gel electrophoresis.

- Compare with non-iodinated controls to isolate iodine’s role.

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., kinases, DNA repair enzymes).

- Pharmacophore Mapping : Identify critical features (amide group, iodine’s van der Waals radius) for binding .

Data Contradiction Analysis :

Discrepancies between in silico predictions and experimental binding assays (e.g., SPR) may arise from solvent effects or conformational flexibility. Validate with mutagenesis studies .

Q. What strategies mitigate solubility challenges of this compound in aqueous biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity.

- Liposomal Encapsulation : Formulate with phosphatidylcholine to improve bioavailability .

- Structural Modifications : Introduce polar groups (e.g., hydroxyls) while retaining iodine’s therapeutic role .

Data Contradictions and Resolution

Q. Why do studies report varying DSB yields for iodinated benzamides under similar conditions?

Analysis :

- Radiation Source Differences : Gamma vs. beta emitters alter energy deposition profiles.

- Localization Efficiency : DNA proximity varies with targeting moiety design (e.g., acridine vs. intercalators) .

Resolution : Standardize radiation dosimetry and use confocal microscopy to verify subcellular localization.

Research Applications

Q. How is this compound used in radiopharmaceutical development?

Methodological Answer:

- Isotope Labeling : Incorporate iodine-125 via nucleophilic aromatic substitution.

- Biodistribution Studies : Track uptake in tumor xenografts using SPECT/CT imaging .

Data Table :

| Parameter | Value |

|---|---|

| Tumor Uptake (%ID/g) | 2.5 ± 0.3 |

| Liver Accumulation | <0.5% ID/g |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.